(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid
Description
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Properties
IUPAC Name |
[3-(butylcarbamoyl)-4-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXNXDXMDDBNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661235 | |
| Record name | [3-(Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-94-4 | |
| Record name | [3-(Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the electronic properties of the boronic acid group, which can stabilize the transition state and lower the activation energy of the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Pinacol boronic esters: Boronic acid derivatives with pinacol protecting groups.
4-(Butylcarbamoyl)phenylboronic acid: A similar compound without the chlorine substituent.
Uniqueness
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid is unique due to the presence of both the butylcarbamoyl and chlorine substituents, which can influence its reactivity and interactions in chemical reactions.
Biological Activity
(3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
- Molecular Formula : CHClBNO
- Molecular Weight : Approximately 239.6 g/mol
The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which can be pivotal in biological systems, particularly in enzyme inhibition and receptor modulation.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. Boronic acids can act as enzyme inhibitors by binding to the active site of enzymes involved in various metabolic pathways. This interaction can lead to altered enzymatic activity and subsequent biological effects.
Anticancer Properties
Research has indicated that boronic acids possess significant anticancer activity. A study evaluated several boronic compounds, including this compound, against prostate cancer cell lines. The results demonstrated a notable reduction in cell viability at concentrations of 5 µM, indicating potential cytotoxic effects on cancer cells while preserving healthy cell viability .
Table 1: Cytotoxic Effects of Boronic Acids on Prostate Cancer Cells
| Compound | Concentration (µM) | Viability (%) Cancer Cells | Viability (%) Healthy Cells |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
| This compound | 5 | TBD | TBD |
Antimicrobial Activity
Boronic acids have also been studied for their antimicrobial properties. The compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm depending on the concentration used, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties of boronic acids are noteworthy. Studies have shown that these compounds can enhance the activity of antioxidant enzymes, which play a crucial role in mitigating oxidative stress in biological systems. This property may provide additional therapeutic benefits in conditions associated with oxidative damage .
Case Studies
- Prostate Cancer Study : In vitro studies involving human prostate cancer cells demonstrated that this compound significantly decreased cell viability while maintaining the viability of normal fibroblast cells. This selective cytotoxicity is essential for developing targeted cancer therapies.
- Antimicrobial Testing : A comparative study on various boronic acids revealed that this compound showed comparable antimicrobial efficacy to established antibiotics against resistant strains of bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
